molecular formula C11H13BrO2 B018222 Ethyl 2-bromo-3-phenylpropanoate CAS No. 39149-82-1

Ethyl 2-bromo-3-phenylpropanoate

Cat. No. B018222
Key on ui cas rn: 39149-82-1
M. Wt: 257.12 g/mol
InChI Key: MVCUFNYFDQMSTE-UHFFFAOYSA-N
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Patent
US04534897

Procedure details

Ethylenediamine (25 g.) is added to a stirred solution of ethyl 2-bromo-3-phenylpropionate (XXVII, Example 61, 14.0 g.) in THF (100 ml.) and ethanol (300 ml.). After 20 hours at 20°-25° the solvents are removed under reduced pressure and the residual oil is partitioned between ethyl acetate-1N sodium hydroxide solution. The ethyl acetate extract is washed with water, saline, and concentrated. The residual oil is applied to a silica gel column which is eluted with chloroform-methanol (9/1). Fractions containing the product are pooled, concentrated to a residue and recrystallized from ethyl acetate-SSB to give 3-(phenylmethyl)piperazinone, m.p. 92°-93°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Br[CH:6]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]([O:9]CC)=O>C1COCC1.C(O)C>[C:13]1([CH2:12][CH:6]2[NH:4][CH2:1][CH2:2][NH:3][C:7]2=[O:9])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
14 g
Type
reactant
Smiles
BrC(C(=O)OCC)CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 hours at 20°-25° the solvents are removed under reduced pressure
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the residual oil is partitioned between ethyl acetate-1N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
is washed with water, saline
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
is eluted with chloroform-methanol (9/1)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-SSB

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1C(NCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04534897

Procedure details

Ethylenediamine (25 g.) is added to a stirred solution of ethyl 2-bromo-3-phenylpropionate (XXVII, Example 61, 14.0 g.) in THF (100 ml.) and ethanol (300 ml.). After 20 hours at 20°-25° the solvents are removed under reduced pressure and the residual oil is partitioned between ethyl acetate-1N sodium hydroxide solution. The ethyl acetate extract is washed with water, saline, and concentrated. The residual oil is applied to a silica gel column which is eluted with chloroform-methanol (9/1). Fractions containing the product are pooled, concentrated to a residue and recrystallized from ethyl acetate-SSB to give 3-(phenylmethyl)piperazinone, m.p. 92°-93°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Br[CH:6]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]([O:9]CC)=O>C1COCC1.C(O)C>[C:13]1([CH2:12][CH:6]2[NH:4][CH2:1][CH2:2][NH:3][C:7]2=[O:9])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
14 g
Type
reactant
Smiles
BrC(C(=O)OCC)CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 hours at 20°-25° the solvents are removed under reduced pressure
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the residual oil is partitioned between ethyl acetate-1N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
is washed with water, saline
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
is eluted with chloroform-methanol (9/1)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-SSB

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1C(NCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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